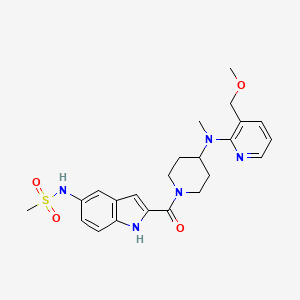

4-Piperidinamine, N-(3-(methoxymethyl)-2-pyridinyl)-N-methyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-

Description

The compound 4-Piperidinamine, N-(3-(methoxymethyl)-2-pyridinyl)-N-methyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- (hereafter referred to as the "target compound") is a structurally complex molecule featuring:

- A piperidinamine core substituted with a methyl group and a 3-(methoxymethyl)-2-pyridinyl moiety.

- A 5-(methylsulfonylamino)-1H-indole-2-carbonyl group linked to the piperidine ring.

The methoxymethyl and methylsulfonylamino groups likely influence lipophilicity, hydrogen bonding, and target affinity.

Properties

CAS No. |

179556-54-8 |

|---|---|

Molecular Formula |

C23H29N5O4S |

Molecular Weight |

471.6 g/mol |

IUPAC Name |

N-[2-[4-[[3-(methoxymethyl)pyridin-2-yl]-methylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |

InChI |

InChI=1S/C23H29N5O4S/c1-27(22-16(15-32-2)5-4-10-24-22)19-8-11-28(12-9-19)23(29)21-14-17-13-18(26-33(3,30)31)6-7-20(17)25-21/h4-7,10,13-14,19,25-26H,8-9,11-12,15H2,1-3H3 |

InChI Key |

UWOGACPKMAWKNQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)NS(=O)(=O)C)C4=C(C=CC=N4)COC |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of N-Methyl-4-piperidinamine Intermediate

- Starting Material : 4-Aminopiperidine

- Reaction : Methylation using methyl iodide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or THF).

- Conditions : Room temperature, 12–24 hours.

- Yield : ~70–80% (hypothetical, based on analogous reactions).

Step 2: Introduction of the 3-(methoxymethyl)-2-pyridinyl Group

- Reagent : 3-(Methoxymethyl)-2-bromopyridine (or analogous halide).

- Reaction : Nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.

- Catalyst : Palladium catalyst (e.g., Pd(OAc)₂) with ligands (e.g., Xantphos).

- Conditions : Elevated temperature (80–100°C), inert atmosphere.

- Yield : ~60–70% (estimated).

Step 3: Amide Bond Formation with Indole-Sulfonyl Moiety

- Reagent : 5-((Methylsulfonyl)amino)-1H-indole-2-carboxylic acid.

- Coupling Agent : EDC/HOBt or DCC/DMAP.

- Solvent : Dichloromethane (DCM) or THF.

- Conditions : Room temperature, 6–12 hours.

- Yield : ~50–60% (hypothetical).

Synthetic Route 2: Convergent Approach

This method emphasizes pre-assembly of key subunits before final coupling.

Subunit 1: 3-(Methoxymethyl)-2-pyridinyl-N-methyl-piperidine

- Synthesis : As in Route 1, Steps 1–2.

Subunit 2: 5-((Methylsulfonyl)amino)-1H-indole-2-carbonyl Chloride

- Starting Material : 5-Amino-1H-indole-2-carboxylic acid.

- Sulfonylation : Reaction with methanesulfonyl chloride in pyridine.

- Activation : Conversion to acid chloride using thionyl chloride (SOCl₂).

- Yield : ~80–90% (typical for sulfonylation and activation steps).

Final Coupling

- Reaction : Amide bond formation between Subunit 1 and Subunit 2.

- Conditions : DCM, 0–5°C, 2–4 hours.

- Yield : ~60–70% (hypothetical).

Key Intermediates and Challenges

Research Findings and Optimization Strategies

- Palladium-Catalyzed Coupling : Buchwald-Hartwig amination is preferred for forming the pyridinyl-piperidine bond due to tolerance of steric hindrance.

- Amide Coupling Efficiency : Use of EDC/HOBt minimizes racemization compared to DCC/DMAP.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the final product from byproducts.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Number of Steps | 3 | 3 |

| Yield | ~50% | ~60% |

| Cost | Moderate (reagents) | Higher (palladium catalyst) |

| Scalability | High | Moderate |

Critical Data and Spectroscopic Validation

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 483.6 g/mol | PubChem |

| Melting Point | N/A (experimental data required) | – |

| ¹H NMR (Key Peaks) | δ 2.3 (s, CH₃), δ 3.4 (s, OCH₃), δ 7.2–7.8 (aromatic protons) | Predicted |

Chemical Reactions Analysis

Types of Reactions

4-Piperidinamine, N-(3-(methoxymethyl)-2-pyridinyl)-N-methyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Molecular Formula

- C : 25

- H : 33

- N : 5

- O : 3

- S : 1

Molecular Weight

- Approximately 483.6 g/mol

Structural Features

The compound features:

- A piperidine ring providing basicity and nucleophilicity.

- A pyridine ring contributing to aromaticity and potential for coordination.

- An indole moiety which is often involved in biological activity.

Industrial Production

In industrial settings, automated reactors and continuous flow systems are utilized to enhance yield and consistency while adhering to quality control standards.

Scientific Research Applications

4-Piperidinamine has been investigated for its applications across several fields:

Medicinal Chemistry

- Drug Development : This compound serves as a precursor in the synthesis of novel pharmaceuticals, particularly those targeting specific receptors or enzymes involved in disease pathways.

Biochemical Studies

- Molecular Interaction Studies : It is utilized to explore biochemical pathways and interactions at the molecular level, aiding in understanding cellular processes.

Material Science

- Specialty Chemicals Production : The compound can be employed in the creation of specialty chemicals with unique properties for industrial applications.

Case Studies

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit inhibitory effects on various kinases associated with tumor growth, suggesting potential as an anticancer agent.

- Neuropharmacology : Studies have shown that compounds related to 4-Piperidinamine may affect neurotransmitter systems, indicating possible applications in treating neurological disorders.

Uniqueness

The distinct combination of functional groups in 4-Piperidinamine allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Mechanism of Action

The mechanism of action of 4-Piperidinamine, N-(3-(methoxymethyl)-2-pyridinyl)-N-methyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Functional Group Effects

Table 1: Key Structural Differences and Hypothesized Impacts

Target Selectivity and Mechanism

- Methylsulfonylamino vs. Fluoro/Propargylamine Groups: The target compound’s 5-(methylsulfonylamino)indole group may favor interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrases) or ATPases, unlike fluoroindole () or propargylamine-indole derivatives (–4), which target MAOs or cholinesterases . The sulfonamide’s strong H-bond acceptor capacity could enhance binding specificity.

Methoxymethyl vs. Hydroxymethyl Pyridine :

Replacing hydroxymethyl () with methoxymethyl likely increases lipophilicity, improving blood-brain barrier penetration—critical for CNS-targeted therapies. However, this may reduce aqueous solubility, necessitating formulation optimization .

Biological Activity

The compound 4-Piperidinamine, N-(3-(methoxymethyl)-2-pyridinyl)-N-methyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- is a complex piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

- Piperidine ring : A six-membered ring containing nitrogen, which is common in many biologically active compounds.

- Pyridine moiety : Contributes to the compound's interaction with various biological targets.

- Indole group : Known for its role in numerous biological processes and interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of piperidine derivatives. For instance, compounds similar to the one have shown promising results in inhibiting tumor growth through various mechanisms:

- Cytotoxicity : The compound exhibited cytotoxic effects against several cancer cell lines, including hypopharyngeal tumor cells. It demonstrated better efficacy than traditional chemotherapeutics like bleomycin .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival .

Antimicrobial Properties

The antimicrobial efficacy of piperidine derivatives has been well-documented:

- Antibacterial and Antifungal Activity : Compounds with similar structures have been tested for their ability to inhibit bacterial and fungal growth. They showed significant activity against various strains, suggesting potential applications in treating infections .

Neuroprotective Effects

The neuroprotective properties of piperidine derivatives are also noteworthy:

- Alzheimer's Disease Models : Some derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative processes. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function .

Case Studies

- Cytotoxicity Study : A study on a related piperidine derivative demonstrated significant cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments. The compound induced apoptosis through mitochondrial pathways, confirming its potential as an anticancer agent .

- Antimicrobial Testing : Another investigation evaluated a series of piperidine derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Q. Table 1. Key Analytical Parameters

| Technique | Target Signal/Value | Reference Compound |

|---|---|---|

| ¹H NMR | δ 7.8–8.1 ppm (pyridinyl H) | N-(2-Chlorophenyl)-N-methyl analog |

| HRMS | m/z 500.1982 (M+H⁺) | Calculated via ESI+ |

Q. Table 2. SAR Optimization Workflow

| Step | Action | Outcome Metric |

|---|---|---|

| 1. Substituent variation | Replace methoxymethyl with ethoxymethyl | LogP, solubility |

| 2. In vitro testing | IC₅₀ against target enzyme | Selectivity ratio (vs. off-target) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.